2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide 2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide SIRT6-IN-1 is a novel SIRT6 inhibitor, reducing glycemia and improving oral glucose tolerance in unfed wild-type mice.
Brand Name: Vulcanchem
CAS No.: 1214468-35-5
VCID: VC0543247
InChI: InChI=1S/C19H14N4O5S/c24-18-16-10-15(7-8-17(16)21-19(25)22-18)29(26,27)23-12-3-5-13(6-4-12)28-14-2-1-9-20-11-14/h1-11,23H,(H2,21,22,24,25)
SMILES: C1=CC(=CN=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)NC4=O
Molecular Formula: C19H14N4O5S
Molecular Weight: 410.4 g/mol

2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide

CAS No.: 1214468-35-5

Cat. No.: VC0543247

Molecular Formula: C19H14N4O5S

Molecular Weight: 410.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide - 1214468-35-5

CAS No. 1214468-35-5
Molecular Formula C19H14N4O5S
Molecular Weight 410.4 g/mol
IUPAC Name 2,4-dioxo-N-(4-pyridin-3-yloxyphenyl)-1H-quinazoline-6-sulfonamide
Standard InChI InChI=1S/C19H14N4O5S/c24-18-16-10-15(7-8-17(16)21-19(25)22-18)29(26,27)23-12-3-5-13(6-4-12)28-14-2-1-9-20-11-14/h1-11,23H,(H2,21,22,24,25)
Standard InChI Key CNILPKOOBRBNEQ-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)NC4=O
Canonical SMILES C1=CC(=CN=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)NC4=O
Appearance Solid powder

Chemical Properties and Structural Characterization

2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is a complex organic compound with a molecular formula of C19H14N4O5S and a molecular weight of 410.4 g/mol. This compound is identified through its unique CAS number 1214468-35-5 and is characterized by its solid powder appearance. The structural features of this compound include a quinazoline core with dioxo groups, connected via a sulfonamide linkage to a pyridinyloxyphenyl moiety.

The detailed chemical identifiers and structural information are summarized in Table 1 below:

ParameterValue
CAS No.1214468-35-5
Molecular FormulaC19H14N4O5S
Molecular Weight410.4 g/mol
IUPAC Name2,4-dioxo-N-(4-pyridin-3-yloxyphenyl)-1H-quinazoline-6-sulfonamide
Standard InChIKeyCNILPKOOBRBNEQ-UHFFFAOYSA-N
Canonical SMILESC1=CC(=CN=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)NC4=O
AppearanceSolid powder
Purity>98%

The compound features several functional groups that contribute to its biological activity, including the dioxo groups on the quinazoline ring and the sulfonamide group that acts as a linking bridge in the molecular structure. These structural elements are critical for the compound's ability to bind to and inhibit specific sirtuin enzymes.

Biochemical Role and Mechanisms

Sirtuin Inhibitory Activity

2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide primarily functions as an inhibitor of sirtuin enzymes, specifically targeting SIRT6 and SIRT2. Sirtuins are NAD+-dependent protein deacylases and mono-ADP-ribosyltransferases that play crucial roles in various cellular processes . SIRT6, in particular, has been extensively studied for its involvement in DNA repair, metabolic regulation, and aging processes .

The inhibitory mechanism of this compound involves interfering with the NAD+-dependent deacylase activity of sirtuins. By binding to SIRT6 and SIRT2, it prevents these enzymes from performing their normal cellular functions, which allows researchers to study the consequences of sirtuin inhibition in various biological contexts . This inhibitory activity has made the compound an invaluable tool in biochemical research focused on understanding sirtuin-mediated cellular pathways.

Impact on SIRT6-Mediated Cellular Processes

SIRT6 is known to be responsible for pericentric chromatin silencing through H3K18 deacetylation, a process mediated by the KAP1 protein . Research has shown that SIRT6 deficiency leads to H3K18 hyperacetylation, causing KAP1 detachment and transcriptional derepression . By inhibiting SIRT6, 2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide can potentially induce similar effects, making it useful for studying chromatin regulation mechanisms.

Furthermore, SIRT6 has been implicated in catalyzing the ADP-ribosylation of the BAF chromatin remodeling complex subunit BAF170 at Lys312 . This modification enhances the transcription of certain genes responsive to oxidative stress, such as HO-1, which are regulated by the nuclear factor erythroid 2-related factor (NRF2) . The ability of the compound to inhibit this function provides researchers with a means to investigate the role of SIRT6 in oxidative stress responses.

Research Applications and Findings

Cancer Research Applications

Research into 2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has significant implications for cancer research due to the complex roles of SIRT6 in various types of tumors. Studies have shown that SIRT6 can act either as a tumor suppressor or promoter depending on the cancer type and context .

In specific cancer types, such as osteosarcoma, high SIRT6 expression has been linked to malignant clinical features and worse survival rates . Similarly, in non-small cell lung cancer (NSCLC), SIRT6 upregulation has been associated with lower cumulative survival rates . These findings indicate potential therapeutic applications for SIRT6 inhibitors in certain cancer types where SIRT6 promotes tumor progression.

Genomic Stability and Aging Research

One of the critical findings regarding SIRT6 function is its role in maintaining genomic stability. SIRT6-deficient cells display accumulation of pathological pericentric transcripts, leading to genomic instability, mitotic errors, and cellular senescence—defects that are associated with aging and tumorigenesis . By inhibiting SIRT6, 2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide offers researchers a tool to investigate these processes in controlled laboratory settings.

The ability to modulate SIRT6 activity using this compound has opened new avenues for studying aging mechanisms and age-related disorders. As SIRT6 has been implicated in longevity and metabolic regulation, compounds that target this enzyme are of significant interest in aging research . The dual nature of SIRT6 in different cellular contexts suggests that careful modulation of its activity, rather than complete inhibition, might be necessary for potential therapeutic applications.

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